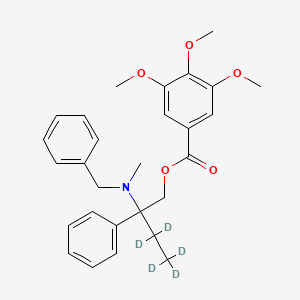

N-Benzyl N-Demethyl Trimebutine-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Benzyl N-Demethyl Trimebutine-d5 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Trimebutine, a drug commonly used for its antispasmodic properties. The compound is labeled with deuterium, which makes it particularly useful in various analytical and metabolic studies.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl N-Demethyl Trimebutine-d5 involves the deuteration of N-Benzyl N-Demethyl Trimebutine. The process typically includes the following steps:

Deuteration: The introduction of deuterium atoms into the molecular structure. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

Esterification: The formation of the ester bond between 3,4,5-trimethoxybenzoic acid and the deuterated amine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of various substituted benzyl derivatives.

科学研究应用

Pharmacokinetic Studies

N-Benzyl N-Demethyl Trimebutine-d5 serves as an important intermediate in the preparation of labeled metabolites of Trimebutine, a drug widely used for treating functional gastrointestinal disorders. Its deuterium labeling allows for enhanced tracking in metabolic studies, enabling researchers to trace the compound's absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Case Study: Metabolic Pathway Analysis

A study demonstrated the utility of labeled metabolites in understanding the metabolic pathways of Trimebutine. By using this compound, researchers were able to identify key metabolic routes and quantify the formation of active metabolites in human liver microsomes. This information is vital for predicting drug interactions and optimizing therapeutic regimens .

Drug Development

The compound is instrumental in the development of new formulations and dosage forms of Trimebutine. Its stable isotope-labeled form allows for precise quantification in pharmacological studies, facilitating the evaluation of efficacy and safety profiles.

Example: Formulation Optimization

In a recent formulation study, this compound was utilized to optimize a new oral dosage form aimed at improving bioavailability. The results indicated that the modified formulation significantly enhanced the absorption rates compared to existing formulations, demonstrating the compound's potential in drug development .

Clinical Research

This compound is also used in clinical research to investigate its therapeutic effects on conditions such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). The ability to track labeled compounds allows researchers to assess therapeutic outcomes more accurately.

Clinical Trial Insights

In clinical trials involving patients with IBS, the use of this compound enabled researchers to correlate plasma concentrations of the drug with symptom relief. This correlation provided insights into optimal dosing strategies and patient responses to treatment .

Safety and Toxicology Studies

The compound plays a critical role in safety assessments during drug development. By utilizing stable isotope-labeled compounds, researchers can better understand the toxicological profiles of drugs and their metabolites.

Toxicological Assessment Example

A comprehensive toxicology study employed this compound to evaluate potential adverse effects associated with prolonged exposure to Trimebutine metabolites. The study revealed specific metabolic pathways that could lead to toxicity, thus informing safer usage guidelines .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmacokinetics | Used for tracing ADME processes in biological systems |

| Drug Development | Aids in optimizing formulations for improved bioavailability |

| Clinical Research | Facilitates correlation between drug levels and therapeutic outcomes |

| Safety/Toxicology Studies | Provides insights into toxicological profiles and safety assessments |

作用机制

The mechanism of action of N-Benzyl N-Demethyl Trimebutine-d5 is similar to that of Trimebutine. It acts on the gastrointestinal tract by modulating the activity of the enteric nervous system. The compound binds to opioid receptors, particularly the mu and kappa receptors, leading to a reduction in gastrointestinal motility and spasm.

相似化合物的比较

Trimebutine: The parent compound, used for its antispasmodic properties.

N-Demethyl Trimebutine: A metabolite of Trimebutine with similar pharmacological effects.

N-Benzyl Trimebutine: Another derivative with modifications in the benzyl group.

Uniqueness: N-Benzyl N-Demethyl Trimebutine-d5 is unique due to its stable isotope labeling with deuterium. This labeling provides distinct advantages in analytical and metabolic studies, allowing for precise tracking and quantification in complex biological systems.

生物活性

N-Benzyl N-Demethyl Trimebutine-d5 is a deuterated derivative of trimebutine, a compound known for its antispasmodic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and applications in research and medicine.

- Molecular Formula : C28H28D5NO5

- Molecular Weight : 468.6 g/mol

- CAS Number : 1330189-05-3

This compound exhibits biological activity primarily through its interaction with various receptors in the gastrointestinal system. The compound functions as an agonist at opioid receptors, particularly the mu-opioid receptor, which plays a crucial role in modulating gastrointestinal motility and pain perception.

-

Opioid Receptor Interaction :

- Acts as a weak mu-opioid agonist.

- Modulates pain pathways associated with gastrointestinal disorders.

- Provides relief from symptoms related to irritable bowel syndrome (IBS) by reducing spasms in the gut.

-

Serotonin Receptor Modulation :

- Influences serotonin receptors, which are involved in regulating mood and gastrointestinal function.

- Potentially impacts neurotransmitter systems related to anxiety and stress responses.

Pharmacological Applications

This compound is primarily utilized in pharmacokinetic studies due to its deuterium labeling. This allows researchers to trace the compound's metabolic pathways without interference from its non-deuterated counterparts.

- Pharmacokinetic Studies :

- Used as a tracer molecule to study absorption, distribution, metabolism, and excretion (ADME) of drugs.

- Enhanced stability and tracking capabilities due to deuterium labeling.

Case Studies and Research Findings

Several studies have investigated the biological activity and pharmacological properties of trimebutine derivatives, including this compound:

-

Antispasmodic Effects :

- Clinical trials have demonstrated that trimebutine effectively alleviates abdominal pain and discomfort associated with IBS.

- The deuterated form allows for more precise measurement of drug levels in biological samples, enhancing understanding of its efficacy.

-

Metabolic Pathway Elucidation :

- Research utilizing isotopic labeling has provided insights into how this compound is metabolized in vivo.

- Studies indicate that the compound undergoes hydrolysis and demethylation similar to its parent compound, trimebutine.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Trimebutine | C22H24NO5 | Widely used antispasmodic; acts on opioid receptors. |

| N-Demethyl Trimebutine | C21H23NO5 | A metabolite with distinct pharmacokinetics. |

| This compound | C28H28D5NO5 | Deuterated for enhanced tracking in metabolic studies. |

属性

IUPAC Name |

[2-[benzyl(methyl)amino]-3,3,4,4,4-pentadeuterio-2-phenylbutyl] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO5/c1-6-28(23-15-11-8-12-16-23,29(2)19-21-13-9-7-10-14-21)20-34-27(30)22-17-24(31-3)26(33-5)25(18-22)32-4/h7-18H,6,19-20H2,1-5H3/i1D3,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTABTAJMFUXTFE-YRYIGFSMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。